Thielavin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thielavin B is a complex organic compound that features multiple functional groups, including formyl, methoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thielavin B typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and benzoic acid derivatives. The key steps may include:
Formylation: Introduction of the formyl group using reagents such as Vilsmeier-Haack reagent.
Methoxylation: Introduction of methoxy groups through methylation reactions using agents like dimethyl sulfate or methyl iodide.
Esterification: Formation of the ester linkage between the phenyl and benzoate moieties, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Thielavin B can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding carboxylic acid derivative.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Thielavin B can be used as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may have potential applications in drug discovery and development due to its structural complexity and functional groups that can interact with biological targets. It could serve as a lead compound for the development of new pharmaceuticals.
Industry
In materials science, this compound could be used in the development of new polymers or as a component in advanced materials with specific properties such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of Thielavin B would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the benzoyl group could enhance binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Formyl-3-methoxyphenyl) benzoate
- (4-Formyl-2-methylphenyl) 2-methoxybenzoate
- (3-Methoxy-2-methylphenyl) 4-(2-methylbenzoyl)oxybenzoate
Uniqueness
Thielavin B is unique due to the specific arrangement and combination of its functional groups
Properties
IUPAC Name |
(4-formyl-3-methoxy-2-methylphenyl) 2-methoxy-3-methyl-4-(2-methylbenzoyl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-15-8-6-7-9-19(15)25(28)32-22-13-11-20(24(31-5)17(22)3)26(29)33-21-12-10-18(14-27)23(30-4)16(21)2/h6-14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDUXPDJICNHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C(=C(C=C2)C(=O)OC3=C(C(=C(C=C3)C=O)OC)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.